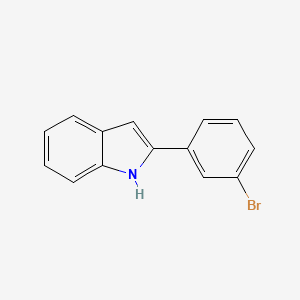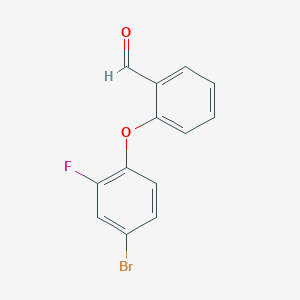
2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde” is a chemical compound with the molecular formula C13H8BrFO2 . It is a specialized compound that is not widely discussed in the literature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H8BrFO2 . It includes elements such as carbon ©, hydrogen (H), bromine (Br), fluorine (F), and oxygen (O).Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : It has been used in the synthesis of fluorinated benzothiazepines and pyrazolines, contributing to the development of new organic compounds with potential applications in pharmaceuticals and materials science (Jagadhani, Kundlikar, & Karale, 2015).
Study of Brominated Compounds : The compound plays a role in the study of brominated phenoxybenzaldehydes, which are key in understanding the synthesis and behavior of hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs), commonly used as flame retardants (Marsh, Stenutz, & Bergman, 2003).
Schiff Base Formation : It's involved in the formation of Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde, which are important in the development of fluorescent chemosensors and biological studies (Maher, 2018).
Antioxidant Activity Studies : Research on bromophenols, which can be derived from this compound, has shown significant antioxidant activities, indicating potential applications in the development of natural antioxidant sources (Olsen et al., 2013).
Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis to better understand molecular configurations and interactions, which is crucial in the development of new materials and drugs (Schäfer et al., 2015).
Catalytic Applications : Copper(ii)-Schiff-base complexes derived from this compound have been found to be effective catalysts for the oxidation of organic compounds like cyclohexane and toluene, showcasing its potential in industrial chemistry (Roy & Manassero, 2010).
Polymer Chemistry : This compound has been used in the synthesis of novel polymers and copolymers, demonstrating its applicability in creating new materials with specific properties (Hussain et al., 2019).
Development of Fluorinated Pyrroles : It has been utilized in the synthesis of fluoropyrroles, which are important in medicinal chemistry for the development of new drugs and therapeutic agents (Surmont et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGMNJVBGLRRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

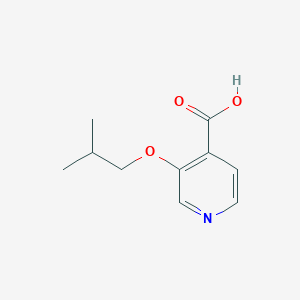
![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)
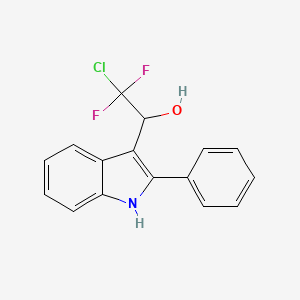
![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)


![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)
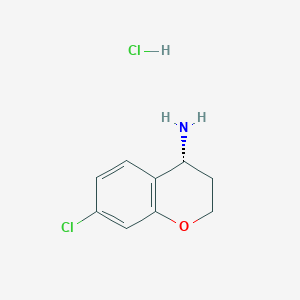
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)
![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)
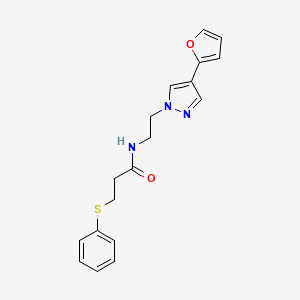
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)
